

# Application Note: Quantification of Tivozanib Hydrate in Plasma Samples by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Tivozanib hydrate |           |
| Cat. No.:            | B560398           | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[1][2] Accurate quantification of tivozanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][3][4] This application note provides a detailed protocol for the quantification of tivozanib in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and reproducible, making it suitable for high-throughput analysis in a research or clinical setting.

## **Experimental Protocols**

This section details the necessary procedures for the quantification of tivozanib in plasma, from sample preparation to LC-MS/MS analysis.

## **Sample Preparation**

A simple and rapid protein precipitation method is employed for the extraction of tivozanib from plasma samples.[5][6]

Materials:



- Human or animal plasma samples
- Tivozanib reference standard
- Internal standard (IS), e.g., D4-Tivozanib[7] or another suitable analogue
- Acetonitrile, HPLC grade[5][6][7]
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

#### Procedure:

- Allow plasma samples to thaw at room temperature.
- In a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample.
- Spike with an appropriate amount of internal standard solution.
- Add 100 μL of acetonitrile to precipitate the plasma proteins.[6]
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- The supernatant can be directly injected into the LC-MS/MS system or diluted further if high concentrations are expected.[5]

### **Liquid Chromatography**

Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

Instrumentation and Conditions:



- LC System: An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
- Column: A reversed-phase C18 column, such as a UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7  $\mu$ m)[5] or Symmetry C18 (e.g., 4.6 x 150 mm, 3.5  $\mu$ m).[7]
- Mobile Phase A: 0.1% formic acid in water.[5]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μL.[7]
- Column Temperature: 40 °C.
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is
  gradually increased to elute tivozanib and then returned to the initial conditions for column
  re-equilibration.

### **Mass Spectrometry**

A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Instrumentation and Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode. [5][7]
- MRM Transitions:
  - Tivozanib: For quantifying low concentrations, the transition m/z 455.2 → 341.1 is monitored. For higher concentrations, a less abundant isotopologue transition of m/z 456.2
     → 341.1 can be used to extend the linear dynamic range.[5] Another reported transition is m/z 510.69.[7]



- Internal Standard (D4-Tivozanib): m/z 514.26.[7]
- Ion Source Parameters: Optimized for maximum signal intensity of tivozanib and the internal standard. This includes optimizing the ion spray voltage, source temperature, and gas flows.

  [7]

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for tivozanib quantification in plasma.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter                     | Method 1[5][6]                                                        | Method 2[7]                                          | Method 3[8]                           |
|-------------------------------|-----------------------------------------------------------------------|------------------------------------------------------|---------------------------------------|
| LC Column                     | UPLC BEH C18 (2.1 x<br>50 mm, 1.7 μm)                                 | Symmetry C18 (4.6 x<br>150 mm, 3.5 μm)               | Waters C8 (4.6 x 100<br>mm, 3.5 μm)   |
| Mobile Phase                  | A: 0.1% Formic acid in<br>WaterB: 0.1% Formic<br>acid in Acetonitrile | Hexane sulphonic<br>acid and Acetonitrile<br>(40:60) | Ammonium formate and Methanol (70:30) |
| Flow Rate                     | 0.4 mL/min                                                            | 1.0 mL/min                                           | 1.0 mL/min                            |
| Ionization Mode               | ESI Positive                                                          | ESI Positive                                         | ESI Positive                          |
| MRM Transition<br>(Tivozanib) | 455.2 → 341.1 (low conc.)456.2 → 341.1 (high conc.)                   | 510.69 → [Product ion not specified]                 | Not specified                         |
| Internal Standard             | Not specified                                                         | D4-Tivozanib (m/z<br>514.26)                         | Deuterium labeled                     |

Table 2: Method Validation Parameters



| Parameter                    | Method 1 (Human<br>& Mouse Plasma)<br>[5][6] | Method 2 (Rabbit<br>Plasma)[7] | Method 3 (Rat<br>Plasma)[8][9] |
|------------------------------|----------------------------------------------|--------------------------------|--------------------------------|
| Linearity Range<br>(ng/mL)   | 0.5 - 5000                                   | 50 - 400                       | 5 - 100                        |
| Correlation Coefficient (r²) | > 0.99                                       | 0.9996                         | 0.999                          |
| Precision (%CV)              | Within 15%                                   | Within acceptable limits       | Within acceptable limits       |
| Accuracy (%Bias)             | Within 15%                                   | Within acceptable limits       | Within acceptable limits       |
| Recovery (%)                 | Not explicitly stated                        | 95.85 - 101.06                 | Not explicitly stated          |
| Matrix Effect (%CV)          | Within acceptable limits                     | 1.1                            | 1.0                            |

# **Experimental Workflow Diagram**

The following diagram illustrates the logical workflow for the quantification of tivozanib in plasma samples by LC-MS.





Click to download full resolution via product page

Caption: Workflow for Tivozanib Quantification in Plasma by LC-MS.

## **Signaling Pathway**

Tivozanib is a tyrosine kinase inhibitor that targets VEGF receptors, playing a critical role in inhibiting angiogenesis, a key process in tumor growth.





Click to download full resolution via product page

Caption: Tivozanib's Inhibition of the VEGF Signaling Pathway.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. e-b-f.eu [e-b-f.eu]
- 2. benchchem.com [benchchem.com]
- 3. HPLC methods for studying pharmacokinetics of tivozanib and in vitro metabolic interaction with dexamethasone in rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aveooncology.com [aveooncology.com]
- 5. Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. jetir.org [jetir.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Tivozanib Hydrate in Plasma Samples by LC-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560398#quantifying-tivozanib-hydrate-in-plasma-samples-by-lc-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com